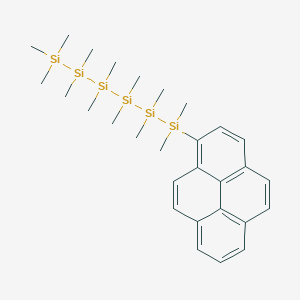![molecular formula C9H16O4Si B14276651 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate CAS No. 134210-63-2](/img/structure/B14276651.png)
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propyl prop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate typically involves the reaction of trimethylsilyl chloride with a suitable precursor, such as 3-hydroxypropyl prop-2-enoate, in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
3-Hydroxypropyl prop-2-enoate+Trimethylsilyl chloride→3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of catalysts like tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate serves as a versatile intermediate for the preparation of various complex molecules. Its ability to undergo multiple types of reactions makes it valuable for constructing diverse chemical architectures.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the modification of pharmacokinetic properties, enhancing the efficacy and safety of therapeutic agents.
Industry
In the materials science field, this compound is used in the synthesis of advanced polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties, thermal stability, and resistance to environmental degradation.
Mécanisme D'action
The mechanism by which 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Additionally, the prop-2-enoate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methacryloxypropyltrimethoxysilane: Similar in structure but with methacryloxy and trimethoxysilyl groups.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a prop-2-enoate moiety.
Uniqueness
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate is unique due to its combination of a trimethylsilyl group and a prop-2-enoate backbone, which imparts distinct reactivity and stability. This combination allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds.
Propriétés
Numéro CAS |
134210-63-2 |
|---|---|
Formule moléculaire |
C9H16O4Si |
Poids moléculaire |
216.31 g/mol |
Nom IUPAC |
trimethylsilyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C9H16O4Si/c1-5-8(10)12-7-6-9(11)13-14(2,3)4/h5H,1,6-7H2,2-4H3 |
Clé InChI |
FURLESVBBVVSOU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


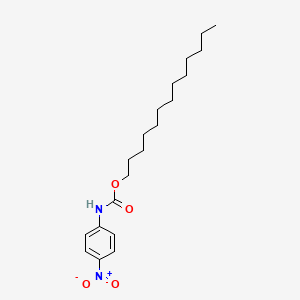
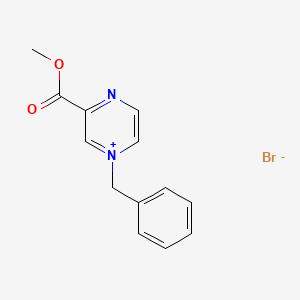
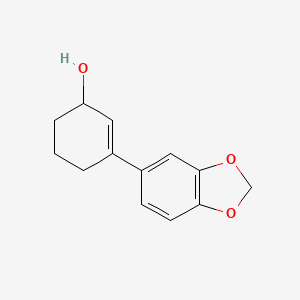

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
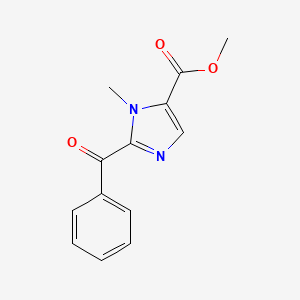
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
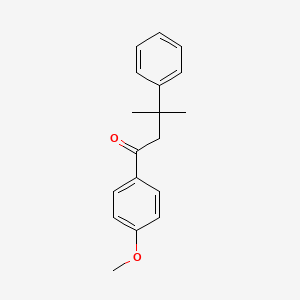

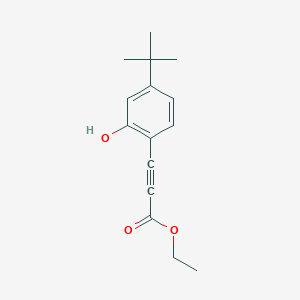
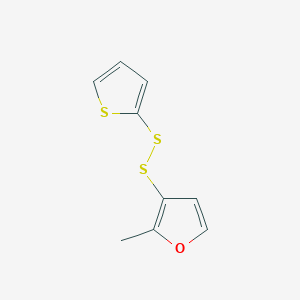
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)

